6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Hydrogen-bond donor Medicinal chemistry Drug-likeness

Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate (CAS 82788-19-0, MFCD29373040) is a heterocyclic small molecule belonging to the benzo[b]thiophene-2-carboxylic acid ester family, bearing a phenolic hydroxyl at the 6-position, a methyl substituent at the 3-position, and a methyl ester at the 2-position of the fused benzothiophene core. With a molecular formula of C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol, the compound is supplied as an off-white solid at ≥95% purity by multiple vendors and is catalogued under identifiers including Combi-Blocks HA-3057 and AKSci 8365CU.

Molecular Formula C11H10O3S
Molecular Weight 222.26 g/mol
CAS No. 82788-19-0
Cat. No. B7904193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester
CAS82788-19-0
Molecular FormulaC11H10O3S
Molecular Weight222.26 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=CC(=C2)O)C(=O)OC
InChIInChI=1S/C11H10O3S/c1-6-8-4-3-7(12)5-9(8)15-10(6)11(13)14-2/h3-5,12H,1-2H3
InChIKeyJYXLBGHYQHYJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylate (CAS 82788-19-0): Procurement-Relevant Identity and Class Context


Methyl 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate (CAS 82788-19-0, MFCD29373040) is a heterocyclic small molecule belonging to the benzo[b]thiophene-2-carboxylic acid ester family, bearing a phenolic hydroxyl at the 6-position, a methyl substituent at the 3-position, and a methyl ester at the 2-position of the fused benzothiophene core . With a molecular formula of C₁₁H₁₀O₃S and a molecular weight of 222.26 g/mol, the compound is supplied as an off-white solid at ≥95% purity by multiple vendors and is catalogued under identifiers including Combi-Blocks HA-3057 and AKSci 8365CU . The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as the core of selective estrogen receptor modulators (SERMs) such as raloxifene, wherein the 6-hydroxy substituent has been demonstrated to be critical for estrogen receptor binding affinity [1].

Why a Generic Benzo[b]thiophene-2-carboxylate Cannot Replace 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS 82788-19-0)


The specific substitution pattern of CAS 82788-19-0—6-OH, 3-CH₃, 2-CO₂CH₃—confers a distinct profile of hydrogen-bond donor capacity, electronic distribution, and reactivity that cannot be replicated by close analogs. The phenolic 6-OH serves as both a hydrogen-bond donor (HBD) and a synthetic handle for further derivatization (e.g., O-alkylation, acylation, sulfonation), whereas the 6-methoxy analog (CAS 82788-18-9) is limited to hydrogen-bond acceptor (HBA) interactions only and requires harsh demethylation conditions (BBr₃ at −78 °C) to unmask the hydroxyl . SAR studies on the benzothiophene SERM pharmacophore have quantitatively established that the 6-hydroxy group is essential for high-affinity estrogen receptor binding, with its removal or methylation substantially reducing receptor affinity [1]. Furthermore, positional isomerism matters: relocating the hydroxyl to the 4-, 5-, or 7-position yields compounds with different electronic properties, metabolic liabilities, and commercial availability profiles. The methyl ester at C-2 distinguishes this compound from the free carboxylic acid analog (CAS 1785121-00-7), offering differential solubility, membrane permeability (logP), and orthogonal reactivity for amide coupling or ester hydrolysis strategies .

Quantitative Differentiation Evidence for 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS 82788-19-0) vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Target (1 HBD) vs. 6-Methoxy Analog (0 HBD) Drives Differential Target Engagement and Solubility

The target compound (CAS 82788-19-0) possesses one hydrogen-bond donor (phenolic 6-OH), whereas its closest commercial analog, 6-methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester (CAS 82788-18-9), has zero HBDs and three HBAs . This single HBD difference is pharmacologically significant: the Grese et al. SAR study on 2-arylbenzothiophene SERMs demonstrated that the 6-OH substituent of raloxifene contributes substantially to estrogen receptor binding, with its replacement by methoxy or hydrogen reducing relative binding affinity in a MCF-7 cell-based competition assay [1]. The presence of the HBD also increases topological polar surface area (TPSA), which influences membrane permeability and oral bioavailability predictions according to Lipinski's Rule of Five [2].

Hydrogen-bond donor Medicinal chemistry Drug-likeness

Thermal Stability and Storage Requirements: Target (0 °C Storage) vs. 6-Methoxy Analog (Room Temperature Storage)

Vendor specifications indicate that CAS 82788-19-0 requires refrigerated storage at 0 °C, whereas the 6-methoxy analog (CAS 82788-18-9) is specified for storage at room temperature in a sealed, dry environment . This differential storage requirement reflects the greater thermal lability of the free phenolic compound, likely due to oxidative susceptibility of the electron-rich 6-hydroxybenzothiophene system. Additionally, the 6-methoxy analog has a reported melting point of 118–120 °C, providing a crystalline reference point not publicly reported for the target compound, which is described qualitatively as an off-white solid [1].

Storage stability Thermal stability Procurement logistics

Computed Lipophilicity Comparison: Target Compound Predicted logP of ~2.5–3.1 vs. 6-Methoxy Analog Consensus logP of 3.09

The replacement of 6-OCH₃ (CAS 82788-18-9) with 6-OH (CAS 82788-19-0) is predicted to reduce the octanol-water partition coefficient (logP) by approximately 0.5–1.0 log units, based on the π-value difference between -OCH₃ and -OH substituents on aromatic systems [1]. The 6-methoxy analog has a computed consensus logP of 3.09 (average of iLOGP 2.78, XLOGP3 3.46, WLOGP 3.0, MLOGP 2.22, SILICOS-IT 3.98) as reported by Bidepharm . Applying the aromatic substituent π constants (π-OCH₃ ≈ −0.02; π-OH ≈ −0.67), the target compound is estimated to have logP in the range of approximately 2.4–2.6, placing it closer to the optimal Lipinski range of ≤5 with improved aqueous solubility potential [1][2].

Lipophilicity logP Drug-likeness Permeability

Synthetic Tractability and Intermediate Utility: Direct Demethylation Route from 6-Methoxy Precursor Establishes a Quantified Synthetic Lineage

CAS 82788-19-0 is accessed via boron tribromide (BBr₃)-mediated demethylation of 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester (CAS 82788-18-9) in dry dichloromethane at −78 °C, a transformation that proceeds with the conversion of 4.70 g of methoxy precursor . This defined synthetic relationship establishes a two-step procurement strategy: purchase of the bench-stable methoxy analog (room-temperature storage) followed by on-demand demethylation to generate the hydroxyl-bearing target compound, mitigating the cold-chain storage burden associated with direct procurement of CAS 82788-19-0. The free carboxylic acid analog (CAS 1785121-00-7, C₁₀H₈O₃S, MW 208.23) lacks the methyl ester protecting group, making it less suitable for applications requiring orthogonal protection/deprotection strategies in multi-step syntheses .

Synthetic chemistry Demethylation Intermediate Process chemistry

6-OH Substituent is Pharmacophorically Essential for Estrogen Receptor Binding: Class-Level SAR Evidence from the Raloxifene Scaffold

In the seminal SAR study by Grese et al. (1997) on 2-arylbenzothiophene SERMs, it was demonstrated that the 6-hydroxy substituent of raloxifene is critical for estrogen receptor (ER) binding affinity, with its replacement by hydrogen or methoxy substantially reducing in vitro potency in MCF-7 cell proliferation assays [1]. The 6-OH group engages in a key hydrogen-bond interaction with Arg394 and Glu353 in the ERα ligand-binding domain, an interaction geometrically precluded for the 6-methoxy analog or 6-unsubstituted derivatives [1][2]. While CAS 82788-19-0 itself is an intermediate rather than a final SERM, its 6-hydroxy-3-methyl substitution pattern maps directly onto the core pharmacophoric elements identified in this canonical SAR study, providing class-level justification for prioritizing this hydroxyl-bearing intermediate over the methoxy analog in SERM-focused medicinal chemistry programs [3].

Estrogen receptor SERM Structure-activity relationship Binding affinity

Validated Application Scenarios for 6-Hydroxy-3-methyl-benzo[b]thiophene-2-carboxylic Acid Methyl Ester (CAS 82788-19-0) Grounded in Quantitative Differentiation Evidence


SERM-Focused Medicinal Chemistry: Pre-installed 6-OH Pharmacophore for Estrogen Receptor Ligand Libraries

Based on class-level SAR evidence demonstrating the essentiality of the 6-OH group for ERα binding in the benzothiophene SERM series [1], CAS 82788-19-0 is the preferred scaffold for constructing focused libraries of 2-substituted benzothiophene ER ligands. The pre-installed 6-OH eliminates the need for late-stage BBr₃ demethylation, which is a low-yielding step at −78 °C that can compromise acid-sensitive functional groups introduced during library synthesis . The 2-methyl ester provides a versatile handle for amidation, hydrolysis, or reduction, enabling rapid SAR exploration at the position that projects toward the solvent-exposed region of the ER ligand-binding domain.

Prodrug Design and Bioconjugation: Exploiting the Free Phenolic Hydroxyl as a Conjugation Handle

The single hydrogen-bond donor (phenolic 6-OH) present in CAS 82788-19-0—absent in the 6-methoxy analog (0 HBD) [1]—serves as a site for ester prodrug formation (e.g., phosphate, sulfate, or amino acid ester conjugates) aimed at improving aqueous solubility or enabling targeted delivery. This strategy mirrors the successful development of raloxifene prodrugs and conjugates, where the 6-OH is the primary derivatization site . The methyl ester at C-2 remains orthogonal to phenolic acylation, enabling sequential functionalization without protecting group manipulation.

Building Block for Polycyclic Heterocycle Synthesis: Electrophilic Substitution and Annulation Chemistry

The electron-rich 6-hydroxybenzothiophene core of CAS 82788-19-0 is activated toward electrophilic aromatic substitution at the 5- and 7-positions, enabling further functionalization (e.g., halogenation, nitration, formylation) for the construction of more complex polycyclic systems. This reactivity profile is supported by literature precedent on the electrophilic substitution of 6-methoxy-3-methylbenzo[b]thiophene [1]. The free OH group, being more electron-donating than OCH₃ (Hammett σₚ = −0.37 vs. −0.27), confers greater activation of the aromatic ring toward electrophilic attack, providing a kinetic advantage in substitution reactions compared to the methoxy analog .

Thermal Stability-Constrained Experimental Designs: Cold-Chain Procurement Planning

The documented 0 °C storage requirement for CAS 82788-19-0 [1], contrasted with room-temperature stability of the 6-methoxy analog (CAS 82788-18-9; mp 118–120 °C) , informs procurement strategy for laboratories with limited cold-storage capacity. Teams may adopt a just-in-time synthesis approach: stock the bench-stable methoxy precursor (CAS 82788-18-9) and perform BBr₃ demethylation (4.70 g scale, −78 °C, dry CH₂Cl₂) immediately prior to use, as described in the established synthetic route . This minimizes inventory loss due to thermal degradation while ensuring access to the hydroxyl-bearing intermediate when needed.

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